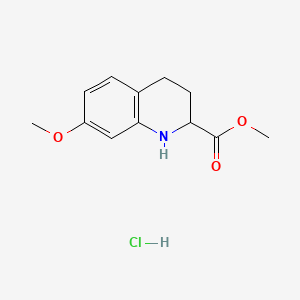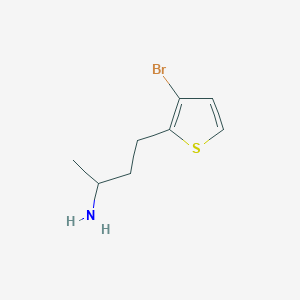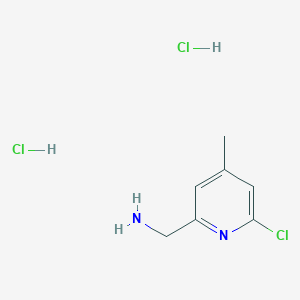
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position, along with a methanamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 4-methylpyridine is reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially forming various reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced pyridine derivatives or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
2-Chloro-4-methylpyridine: Shares a similar pyridine core but lacks the methanamine group.
6-Chloro-2-methylpyridine: Similar structure but with different substitution patterns.
Uniqueness: (6-Chloro-4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H11Cl3N2 |
|---|---|
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
(6-chloro-4-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5-2-6(4-9)10-7(8)3-5;;/h2-3H,4,9H2,1H3;2*1H |
Clave InChI |
RYDVEHIMNMHNDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


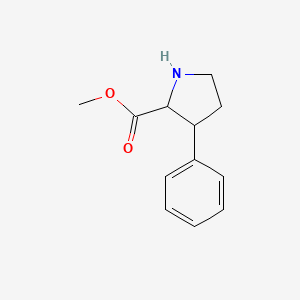
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)
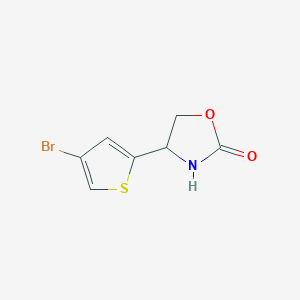
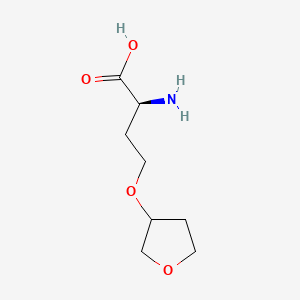
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
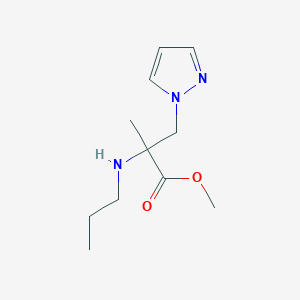
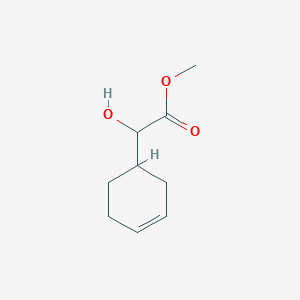
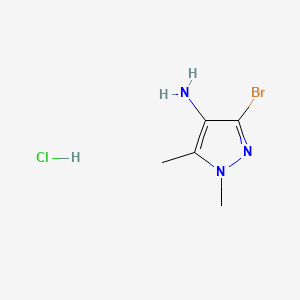

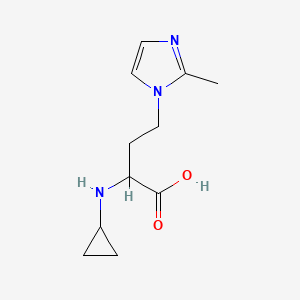
![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
